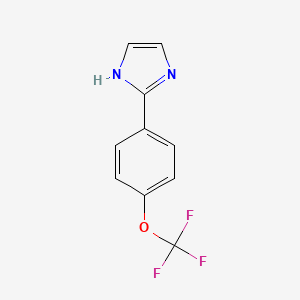

2-(4-(Trifluoromethoxy)phenyl)-1H-imidazole

Description

Properties

IUPAC Name |

2-[4-(trifluoromethoxy)phenyl]-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O/c11-10(12,13)16-8-3-1-7(2-4-8)9-14-5-6-15-9/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQPVUIDPCVCNCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CN2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50695920 | |

| Record name | 2-[4-(Trifluoromethoxy)phenyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885271-86-3 | |

| Record name | 2-[4-(Trifluoromethoxy)phenyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Synthesis of 2-(4-(trifluoromethoxy)phenyl)-1H-imidazole

Executive Summary

This technical guide provides a comprehensive overview of the rationale, synthesis, and potential applications of the novel heterocyclic compound, 2-(4-(trifluoromethoxy)phenyl)-1H-imidazole. This molecule merges two scaffolds of high significance in medicinal chemistry: the versatile 1H-imidazole ring and the increasingly important 4-(trifluoromethoxy)phenyl moiety. The imidazole core is a ubiquitous feature in numerous natural products and approved pharmaceuticals, prized for its unique electronic properties and ability to engage in various biological interactions.[1][2] Concurrently, the trifluoromethoxy (-OCF3) group is a powerful bioisostere used to enhance critical drug-like properties, including metabolic stability, lipophilicity, and target-binding affinity.[3][4] This document details the strategic convergence of these two components, outlines a robust synthetic pathway based on the foundational Debus-Radziszewski reaction, provides a detailed experimental protocol, and discusses the prospective utility of the title compound in modern drug discovery programs.

Chapter 1: The Architectural Blueprint: Rationale for the Target Molecule

The design of 2-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a deliberate exercise in chemical architecture, aimed at creating a molecule with a high potential for biological activity and favorable pharmacokinetic properties. The rationale is rooted in the proven attributes of its constituent parts.

The Imidazole Scaffold: A Privileged Heterocycle

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[5] It is a fundamental building block in numerous biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine.[2] In medicinal chemistry, the imidazole nucleus is considered a "privileged scaffold" because its derivatives are known to interact with a wide array of biological targets, exhibiting anticancer, antifungal, anti-inflammatory, and antimicrobial activities, among others.[6][7][8] Its unique structure allows it to act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with enzyme active sites and receptors.[9]

The Trifluoromethoxy Group: A Modern Bioisostere

The trifluoromethoxy (-OCF3) group has emerged as a critical tool in contemporary drug design.[10] Its inclusion in a molecular scaffold can profoundly and beneficially alter its physicochemical profile. Key advantages include:

-

Enhanced Metabolic Stability: The carbon-fluorine bonds are exceptionally strong, making the -OCF3 group highly resistant to metabolic degradation by enzymes like cytochrome P450s. This can increase the in vivo half-life of a drug candidate.[4]

-

Increased Lipophilicity: The -OCF3 group significantly increases a molecule's lipophilicity (fat-solubility), which can improve its ability to cross biological membranes, such as the gut wall or the blood-brain barrier, thereby enhancing bioavailability.[3][4]

-

Modulation of Electronic Properties: As a strong electron-withdrawing group, it can influence the acidity or basicity of nearby functional groups, which can be crucial for optimizing target binding.[4]

Synergistic Potential: The Convergence of Moieties

The strategic combination of the 2-phenyl-1H-imidazole core with a 4-trifluoromethoxy substituent is hypothesized to yield a molecule with synergistic properties. The imidazole provides a proven pharmacophore capable of diverse biological interactions, while the -OCF3 group is expected to confer enhanced metabolic stability and cellular permeability. This combination makes 2-(4-(trifluoromethoxy)phenyl)-1H-imidazole a highly attractive candidate for screening in various disease models, particularly in oncology and infectious diseases where imidazole derivatives have shown significant promise.[6][10]

Chapter 2: Synthetic Pathways and Mechanistic Insights

The construction of the 2-aryl-1H-imidazole scaffold can be approached through several established synthetic routes. For the title compound, a retrosynthetic analysis points towards a classic and highly reliable multicomponent reaction.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the imidazole ring down into its fundamental building blocks: an aldehyde, a 1,2-dicarbonyl compound, and an ammonia source. This approach leads directly to the well-established Debus-Radziszewski imidazole synthesis.

Caption: Retrosynthetic analysis of the target molecule.

The Debus-Radziszewski Imidazole Synthesis

First reported by Heinrich Debus in 1858 and later refined by Bronisław Radziszewski, this reaction is a one-pot, multicomponent synthesis that combines a 1,2-dicarbonyl, an aldehyde, and two equivalents of ammonia to form a trisubstituted imidazole.[1][11] The reaction is prized for its operational simplicity and atomic economy.[3]

The generally accepted, albeit not definitively proven, mechanism proceeds in two main stages:

-

Diimine Formation: The 1,2-dicarbonyl (glyoxal) reacts with two equivalents of ammonia to form a diimine intermediate.[12]

-

Condensation and Cyclization: The diimine then condenses with the aldehyde (4-(trifluoromethoxy)benzaldehyde). Subsequent intramolecular cyclization and dehydration (aromatization) yield the final 2,4,5-trisubstituted imidazole product. In the case of using glyoxal as the dicarbonyl, the 4- and 5-positions of the imidazole ring remain unsubstituted.[1]

Caption: Forward synthesis workflow via the Debus-Radziszewski reaction.

Chapter 3: Experimental Protocol

This section provides a detailed, self-validating protocol for the synthesis of 2-(4-(trifluoromethoxy)phenyl)-1H-imidazole, adapted from established procedures for analogous compounds.[5][13][14]

Step-by-Step Synthesis

Materials and Equipment:

-

4-(Trifluoromethoxy)benzaldehyde (1.0 eq)

-

Glyoxal (40% solution in water, 1.1 eq)

-

Ammonium acetate (2.5 eq)

-

Glacial acetic acid (solvent)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, glassware for recrystallization)

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add 4-(trifluoromethoxy)benzaldehyde (e.g., 1.90 g, 10 mmol), ammonium acetate (e.g., 1.93 g, 25 mmol), and glacial acetic acid (20 mL).

-

Addition of Glyoxal: Begin stirring the mixture. Slowly add the 40% aqueous glyoxal solution (e.g., 1.60 mL, ~11 mmol) to the flask.

-

Reflux: Heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle. Maintain the reflux with vigorous stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold water.

-

Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate or dilute ammonium hydroxide until the pH is approximately 7-8. A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water (3 x 20 mL) to remove any residual salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product as a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

Characterization Data

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

| Property | Expected Value |

| Chemical Formula | C₁₀H₇F₃N₂O |

| Molecular Weight | 228.17 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | To be determined experimentally |

| ¹H NMR (DMSO-d₆) | δ ~12.5 (s, 1H, NH), δ 7.8-8.0 (d, 2H, Ar-H), δ 7.4-7.6 (d, 2H, Ar-H), δ ~7.2 (s, 2H, Imidazole-H) |

| ¹³C NMR (DMSO-d₆) | Expected peaks in aromatic region (115-150 ppm), including a quartet for -OCF₃ (~120 ppm, J ≈ 256 Hz) |

| Mass Spectrometry (ESI+) | m/z = 229.06 [M+H]⁺ |

Chapter 4: Biological Context and Future Directions

Predicted Biological Activity

While specific biological data for 2-(4-(trifluoromethoxy)phenyl)-1H-imidazole is not yet widely published, its structural motifs suggest potential activity in several therapeutic areas. Imidazole derivatives are known inhibitors of enzymes such as p38 MAP kinase and cyclooxygenase (COX), suggesting potential anti-inflammatory applications.[15] Furthermore, trifluoromethyl- and trifluoromethoxy-substituted heterocycles have demonstrated potent antiparasitic and anticancer activities. Therefore, this compound warrants screening in assays related to oncology, inflammation, and infectious diseases.

Applications in Drug Discovery

This molecule serves as an excellent starting point for a lead discovery program. Its straightforward synthesis allows for the rapid generation of analogs. Future work could involve:

-

Substitution on the Imidazole Ring: Alkylation or arylation at the N-1 position to explore structure-activity relationships (SAR).

-

Modification of the Phenyl Ring: Introducing additional substituents to modulate electronic and steric properties.

-

Positional Isomers: Synthesizing the 2- and 3-(trifluoromethoxy)phenyl isomers to probe the importance of the substituent's location.

Future Research

The immediate next step is the comprehensive biological evaluation of 2-(4-(trifluoromethoxy)phenyl)-1H-imidazole. A broad-based screening against a panel of cancer cell lines and microbial strains would be a logical starting point. Subsequent hit-to-lead optimization, guided by computational modeling and SAR studies, could pave the way for developing novel therapeutic agents based on this promising scaffold.

References

-

Debus–Radziszewski imidazole synthesis - Wikipedia.

-

Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry - Scribd.

-

Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives - MDPI.

-

Synthesis of 2-(4-hydroxyphenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole.

-

2-[4-(Trifluoromethoxy)phenyl]-1H-benzimidazole - PMC - NIH.

-

Radziszewski Imidazole Synthesis and Smiles Rearrangement Reaction - ResearchGate.

-

The Importance of Trifluoromethoxy Group in Chemical Synthesis.

-

Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - MDPI.

-

Literature review on the synthesis of substituted imidazoles. - Benchchem.

-

Novel 3-substituted fluorine imidazolium/triazolium salt derivatives: synthesis and antitumor activity - RSC Publishing.

-

Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed.

-

Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities.

-

Debus–Radziszewski imidazole synthesis and position numbering... - ResearchGate.

-

Synthesis of Trifluoromethyl-Containing Imidazoles.

-

Convenient synthesis of 4-trifluoromethyl-substituted imidazole derivatives. - SciSpace.

-

1-(4-Methoxyphenyl)-2-[4-(trifluoromethyl)phenyl]-1H-phenanthro[9,10-d]imidazole - PMC.

-

Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability.

-

trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic n.

-

SYNTHESIS OF 2,4,5 TRIPHENYL IMIDAZOLE - IJCRT.org.

-

Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative - IJFMR.

-

Supporting Information Metal-Free Synthesis of Imidazole by BF3·Et2O Promoted Denitrogenative Transannulation of N-Sulfonyl-1,2 - The Royal Society of Chemistry.

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITIES OF SOME NEW SUBSTITUTED IMIDAZOLES | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

-

Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative - IJFMR.

-

Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives - Journal of Applied Pharmaceutical Science.

Sources

- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. mdpi.com [mdpi.com]

- 4. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]

- 5. mdpi.com [mdpi.com]

- 6. prepchem.com [prepchem.com]

- 7. ijpsr.com [ijpsr.com]

- 8. 2-[4-(Trifluoromethoxy)phenyl]-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel 3-substituted fluorine imidazolium/triazolium salt derivatives: synthesis and antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. sctunisie.org [sctunisie.org]

- 13. ijfmr.com [ijfmr.com]

- 14. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. nchr.elsevierpure.com [nchr.elsevierpure.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-(trifluoromethoxy)phenyl)-1H-imidazole

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 2-(4-(trifluoromethoxy)phenyl)-1H-imidazole. In the landscape of medicinal chemistry and drug discovery, a thorough understanding of a molecule's physicochemical characteristics is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This document synthesizes predicted data with established experimental protocols to offer a robust profile of this compound. We delve into its structural features, solubility, lipophilicity, and ionization state, providing both theoretical values and detailed, field-proven methodologies for their empirical determination. This guide is intended to serve as a vital resource for researchers engaged in the development of novel therapeutics, enabling informed decision-making in lead optimization and candidate selection.

Introduction: The Significance of the 2-(4-(trifluoromethoxy)phenyl)-1H-imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor contribute to its versatile binding capabilities with a wide range of biological targets. The introduction of a 4-(trifluoromethoxy)phenyl substituent at the 2-position of the imidazole ring imparts specific and desirable characteristics. The trifluoromethoxy group (-OCF3) is a powerful lipophilic electron-withdrawing group that can enhance metabolic stability, improve membrane permeability, and modulate the pKa of the imidazole core. These attributes make 2-(4-(trifluoromethoxy)phenyl)-1H-imidazole a compound of significant interest for the development of novel therapeutic agents.

Molecular Structure and Core Identifiers

A foundational understanding of the molecule begins with its basic structural and identifying information.

| Property | Value | Source |

| Chemical Name | 2-(4-(trifluoromethoxy)phenyl)-1H-imidazole | N/A |

| CAS Number | 885271-86-3 | [1] |

| Molecular Formula | C10H7F3N2O | [1] |

| Molecular Weight | 228.17 g/mol | [1] |

| Canonical SMILES | C1=CN=C(N1)C2=CC=C(C=C2)OC(F)(F)F | N/A |

| InChI Key | Not Available | N/A |

Predicted Physicochemical Properties and Their Implications for Drug Development

In the absence of extensive experimental data, in silico prediction tools provide valuable initial estimates of a compound's physicochemical properties. These predictions are crucial in the early stages of drug discovery for assessing drug-likeness and prioritizing candidates for synthesis and further testing.

| Property | Predicted Value | Implication in Drug Development |

| Melting Point (°C) | ~150-170 | Influences formulation and stability. A moderate melting point is often desirable. |

| Boiling Point (°C) | > 400 | High boiling point suggests low volatility. |

| Water Solubility | Low | Low aqueous solubility can impact bioavailability and formulation. |

| pKa | ~5-6 (basic) | The imidazole ring is predicted to be weakly basic. This will influence its charge state at physiological pH, affecting solubility, permeability, and target binding. |

| logP | ~3-4 | Indicates significant lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility and higher metabolic clearance. |

Experimental Determination of Physicochemical Properties: Protocols and Rationale

While predictions are useful, empirical data is the gold standard. The following section outlines detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of 2-(4-(trifluoromethoxy)phenyl)-1H-imidazole.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid.

Experimental Protocol: Capillary Method [2][3][4][5]

-

Sample Preparation: A small amount of the dry, crystalline 2-(4-(trifluoromethoxy)phenyl)-1H-imidazole is finely powdered.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus.

-

Heating and Observation: The sample is heated at a steady rate (e.g., 2 °C/min).

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Aqueous Solubility

Rationale: Aqueous solubility is a critical determinant of a drug's absorption and distribution. Poor solubility is a common reason for the failure of drug candidates.

Experimental Protocol: Saturation Shake-Flask Method [6][7][8][9]

-

Equilibration: An excess amount of 2-(4-(trifluoromethoxy)phenyl)-1H-imidazole is added to a known volume of purified water in a sealed flask.

-

Agitation: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: An aliquot of the clear supernatant is carefully removed, diluted, and the concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Ionization Constant (pKa)

Rationale: The pKa value dictates the extent of ionization of a molecule at a given pH. For an ionizable compound like 2-(4-(trifluoromethoxy)phenyl)-1H-imidazole, the pKa is crucial for understanding its behavior in different physiological compartments.

Experimental Protocol: Potentiometric Titration [10][11][12][13]

-

Sample Preparation: A precise amount of 2-(4-(trifluoromethoxy)phenyl)-1H-imidazole is dissolved in a suitable solvent mixture (e.g., water-methanol) to ensure solubility.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a stirrer.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is recorded after each incremental addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP)

Rationale: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. It is a key predictor of membrane permeability, protein binding, and metabolic clearance.

Experimental Protocol 1: Shake-Flask Method [14][15][16][17][18]

-

Solvent Saturation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., PBS pH 7.4 for logD) are shaken together to achieve mutual saturation.

-

Partitioning: A known amount of 2-(4-(trifluoromethoxy)phenyl)-1H-imidazole is dissolved in the octanol phase. An equal volume of the water phase is added, and the mixture is shaken vigorously to allow for partitioning between the two phases.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined by a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Experimental Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [19][20][21][22] Causality: This method correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity. It is a high-throughput alternative to the shake-flask method.

-

System Setup: An HPLC system with a C18 column is used.

-

Calibration: A series of standard compounds with known logP values are injected, and their retention times are recorded. A calibration curve of log(k') (logarithm of the retention factor) versus logP is constructed.

-

Sample Analysis: 2-(4-(trifluoromethoxy)phenyl)-1H-imidazole is injected under the same chromatographic conditions.

-

logP Determination: The retention time of the target compound is used to calculate its log(k'), and its logP is then determined from the calibration curve.

Caption: Comparison of direct and indirect methods for LogP determination.

Predicted and Experimental Spectral Analysis

Spectroscopic analysis is indispensable for structural elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy[26][27][28][29][30][31][32]

Predicted ¹H NMR Spectrum:

-

Aromatic Protons (phenyl ring): Doublets are expected in the range of δ 7.2-8.0 ppm.

-

Imidazole Protons: Singlets or narrow multiplets are anticipated between δ 7.0-7.5 ppm.

-

N-H Proton (imidazole): A broad singlet, the chemical shift of which will be concentration and solvent dependent, likely above δ 10 ppm.

Predicted ¹³C NMR Spectrum:

-

Aromatic Carbons (phenyl ring): Signals are expected in the region of δ 115-150 ppm. The carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with the fluorine atoms.

-

Imidazole Carbons: Signals are anticipated between δ 115-145 ppm.

-

Trifluoromethoxy Carbon: A quartet is expected around δ 120 ppm (J_CF ≈ 257 Hz).

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, baseline correction) and interpret the chemical shifts, coupling constants, and integration to confirm the structure.

Infrared (IR) Spectroscopy

Predicted IR Spectrum:

-

N-H Stretch (imidazole): A broad absorption band around 3100-3300 cm⁻¹.

-

C-H Stretch (aromatic): Peaks in the region of 3000-3100 cm⁻¹.

-

C=N and C=C Stretch (imidazole and phenyl rings): Absorptions between 1450-1650 cm⁻¹.

-

C-O-C Stretch (trifluoromethoxy): Strong absorptions in the 1200-1300 cm⁻¹ region.

-

C-F Stretch (trifluoromethoxy): Strong, characteristic bands in the 1000-1200 cm⁻¹ range.

Experimental Protocol:

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Mass Spectrometry (MS)

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent peak at m/z = 228.

-

Fragmentation Pattern: Expect fragmentation of the trifluoromethoxy group (loss of CF₃, OCF₃) and cleavage of the bond between the phenyl and imidazole rings.

Experimental Protocol:

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Utilize an appropriate ionization technique (e.g., EI, Electrospray Ionization - ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Data Analysis: Interpret the mass spectrum to determine the molecular weight and deduce the fragmentation pattern to support the proposed structure.

Synthesis of 2-(4-(trifluoromethoxy)phenyl)-1H-imidazole

A common and effective method for the synthesis of 2-aryl-imidazoles is the Radziszewski synthesis or variations thereof.[23][24][25][26][27][28][29][30][31][32]

Reaction Scheme: 4-(trifluoromethoxy)benzaldehyde can be reacted with a 1,2-dicarbonyl compound (e.g., glyoxal) and a source of ammonia (e.g., ammonium acetate) in a suitable solvent such as acetic acid.

Caption: A generalized workflow for the synthesis of the target compound.

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of 2-(4-(trifluoromethoxy)phenyl)-1H-imidazole. By combining in silico predictions with established, robust experimental protocols, we have constructed a comprehensive profile of this promising molecule. The insights into its solubility, lipophilicity, and ionization behavior are critical for its advancement in drug discovery programs. The provided methodologies offer a clear path for researchers to empirically validate and expand upon the data presented herein. It is our hope that this guide will serve as a valuable tool for the scientific community, facilitating the rational design and development of new and effective therapeutic agents based on this versatile scaffold.

References

-

Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199–208. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 19, 2026, from [Link]

-

Yao, X., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. Journal of Chromatography A, 1523, 133-141. [Link]

-

Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. [Link]

-

Deka, S. (n.d.). Debus-Radziszewski Imidazole Synthesis. Scribd. Retrieved January 19, 2026, from [Link]

-

Slideshare. (n.d.). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Retrieved January 19, 2026, from [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved January 19, 2026, from [Link]

-

Lopes, I., et al. (2022). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 27(15), 4963. [Link]

-

Yao, X., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral an. Journal of Chromatography A, 1523, 133-141. [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved January 19, 2026, from [Link]

-

Van der Veken, P., et al. (2005). Development of Methods for the Determination of pKa Values. Current Pharmaceutical Analysis, 1(1), 55-73. [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved January 19, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). An Efficient Preparation of 2-Imidazolines and Imidazoles from Aldehydes with Molecular Iodine and (Diacetoxyiodo)benzene. Retrieved January 19, 2026, from [Link]

-

University of Missouri–St. Louis. (n.d.). Experiment 1 - Melting Points. Retrieved January 19, 2026, from [Link]

-

protocols.io. (2024). LogP / LogD shake-flask method. Retrieved January 19, 2026, from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Pharmaceutical and Medicinal Chemistry, 4(2), 46-50. [Link]

-

SciSpace. (2020). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Journal of Physics: Conference Series, 1463, 012022. [Link]

-

ResearchGate. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. Retrieved January 19, 2026, from [Link]

-

Semantic Scholar. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Retrieved January 19, 2026, from [Link]

-

Minick, D. J., et al. (1989). Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. Journal of Medicinal Chemistry, 32(8), 1909-1916. [Link]

-

Chemistry LibreTexts. (2022). 4.3: Melting Point Determination Procedure. Retrieved January 19, 2026, from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved January 19, 2026, from [Link]

-

ECETOC. (n.d.). assessment of reverse - phase. Retrieved January 19, 2026, from [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Retrieved January 19, 2026, from [Link]

-

University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). The Debus–Radziszewski imidazole synthesis. Retrieved January 19, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved January 19, 2026, from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved January 19, 2026, from [Link]

-

Semantic Scholar. (2004). Efficient synthesis of imidazoles from aldehydes and 1,2-diketones using microwave irradiation. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved January 19, 2026, from [Link]

-

Defense Technical Information Center. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Retrieved January 19, 2026, from [Link]

-

Kong, L., et al. (2010). Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones under Superheating Conditions by Using a Continuous. Organic Letters, 12(14), 3244-3247. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 19, 2026, from [Link]

-

National Toxicology Program. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved January 19, 2026, from [Link]

-

Wolkenberg, S. E., et al. (2004). Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation. Organic Letters, 6(9), 1453-1456. [Link]

-

SpectraBase. (n.d.). 1H-Imidazole, 1-[[2-(4-fluorophenyl)-3-[4-(trifluoromethyl)phenyl]oxiranyl]methyl]-. Retrieved January 19, 2026, from [Link]

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved January 19, 2026, from [Link]

-

ChemAxon. (n.d.). NMR Prediction. Retrieved January 19, 2026, from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved January 19, 2026, from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 19, 2026, from [Link]

-

National Institutes of Health. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved January 19, 2026, from [Link]

-

National Institutes of Health. (2014). 2-[4-(Trifluoromethoxy)phenyl]-1H-benzimidazole. Retrieved January 19, 2026, from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 19, 2026, from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved January 19, 2026, from [Link]

-

ContaminantDB. (2016). 1-[2-(Trifluoromethyl)phenyl]-1H-imidazole (CHEM018207). Retrieved January 19, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved January 19, 2026, from [Link]

Sources

- 1. 885271-86-3 CAS MSDS (2-(4-TRIFLUOROMETHOXY-PHENYL)-1H-IMIDAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. westlab.com [westlab.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. scispace.com [scispace.com]

- 14. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. LogP / LogD shake-flask method [protocols.io]

- 18. semanticscholar.org [semanticscholar.org]

- 19. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ecetoc.org [ecetoc.org]

- 23. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 24. scribd.com [scribd.com]

- 25. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]

- 26. mdpi.com [mdpi.com]

- 27. An Efficient Preparation of 2-Imidazolines and Imidazoles from Aldehydes with Molecular Iodine and (Diacetoxyiodo)benzene [organic-chemistry.org]

- 28. researchgate.net [researchgate.net]

- 29. Imidazole synthesis [organic-chemistry.org]

- 30. semanticscholar.org [semanticscholar.org]

- 31. pubs.acs.org [pubs.acs.org]

- 32. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 2-(4-(trifluoromethoxy)phenyl)-1H-imidazole: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-(4-(trifluoromethoxy)phenyl)-1H-imidazole

The imidazole scaffold is a ubiquitous feature in medicinal chemistry, renowned for its versatile pharmacological activities. The introduction of a 4-(trifluoromethoxy)phenyl substituent at the 2-position of the imidazole ring creates a molecule of significant interest. The trifluoromethoxy group is a powerful modulator of physicochemical properties, enhancing metabolic stability, lipophilicity, and cell membrane permeability. A thorough spectroscopic characterization is paramount for unequivocal structure confirmation, purity assessment, and as a foundational dataset for further analytical method development in preclinical and clinical studies. This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) data for 2-(4-(trifluoromethoxy)phenyl)-1H-imidazole.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-(4-(trifluoromethoxy)phenyl)-1H-imidazole. These predictions are derived from the analysis of closely related structures, including substituted 2-phenyl-1H-imidazoles and compounds bearing the 4-(trifluoromethoxy)phenyl moiety.

Predicted ¹H NMR Data

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~12.8 | Broad Singlet | 1H | Imidazole N-H |

| ~8.10 | Doublet | 2H | Aromatic C-H (ortho to -OCF₃) |

| ~7.50 | Doublet | 2H | Aromatic C-H (meta to -OCF₃) |

| ~7.20 | Singlet | 2H | Imidazole C4-H, C5-H |

Predicted ¹³C NMR Data

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~148.5 (quartet, JCF ≈ 2 Hz) | Aromatic C-OCF₃ |

| ~145.0 | Imidazole C-2 |

| ~129.5 | Aromatic C-H (ortho to -OCF₃) |

| ~128.0 | Aromatic C (ipso to imidazole) |

| ~122.0 | Imidazole C-4, C-5 |

| ~121.0 | Aromatic C-H (meta to -OCF₃) |

| ~120.0 (quartet, JCF ≈ 256 Hz) | -OCF₃ |

Predicted Mass Spectrometry Data

| Technique | Predicted m/z | Ion |

| Electrospray Ionization (ESI+) | 229.0583 | [M+H]⁺ |

| 251.0402 | [M+Na]⁺ |

Molecular Formula: C₁₀H₇F₃N₂O, Exact Mass: 228.0510[1]

Predicted Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3300-3100 | Broad | N-H stretch of imidazole |

| ~3100-3000 | Medium | Aromatic and imidazole C-H stretch |

| ~1610, 1510, 1480 | Strong | Aromatic C=C stretching |

| ~1260-1210 | Strong | Asymmetric C-O-C stretch of trifluoromethoxy |

| ~1160 | Strong | Symmetric C-O-C stretch of trifluoromethoxy |

| ~1250-1000 | Strong | C-F stretching vibrations |

Experimental Protocols and Methodologies

The acquisition of high-quality spectroscopic data is contingent on robust experimental design. The following protocols are recommended for the characterization of 2-(4-(trifluoromethoxy)phenyl)-1H-imidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the unambiguous assignment of protons and carbons.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is predicated on its ability to dissolve a wide range of organic compounds and to allow for the observation of exchangeable protons like the N-H of the imidazole ring.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: 32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 or more scans, relaxation delay of 2 seconds.

-

Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

-

-

2D NMR (Optional but Recommended): To further confirm assignments, acquire COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) spectra.

Diagram: NMR Experimental Workflow

Caption: Workflow for NMR data acquisition and analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition:

-

Acquire data in positive ion mode to observe protonated ([M+H]⁺) and other adducted species (e.g., [M+Na]⁺).

-

Perform MS/MS fragmentation analysis on the parent ion to aid in structural confirmation.

-

Diagram: Mass Spectrometry Workflow

Caption: General workflow for high-resolution mass spectrometry.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, typically with an attenuated total reflectance (ATR) accessory.

Protocol:

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Interpretation of Spectroscopic Data

A cohesive analysis of the predicted data from these techniques provides a comprehensive structural confirmation of 2-(4-(trifluoromethoxy)phenyl)-1H-imidazole.

Diagram: Key Spectroscopic Correlations

Caption: Correlation of molecular structure with key spectroscopic signals.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic characterization of 2-(4-(trifluoromethoxy)phenyl)-1H-imidazole. The detailed protocols and interpreted data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. While this guide is based on a predictive analysis of analogous compounds, the provided data and methodologies offer a strong foundation for the empirical characterization of this promising molecule.

References

-

Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-[4-(Trifluoromethoxy)phenyl]-1H-benzimidazole. Retrieved from [Link]

-

Chem-Master International Co., Ltd. (n.d.). 2-(4-TRIFLUOROMETHOXY-PHENYL)-1H-IMIDAZOLE Product Description. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Imidazole. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

1H NMR and 13C NMR characterization of 2-(4-(trifluoromethoxy)phenyl)-1H-imidazole

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 2-(4-(trifluoromethoxy)phenyl)-1H-imidazole

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 2-(4-(trifluoromethoxy)phenyl)-1H-imidazole, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who rely on NMR for unambiguous structural elucidation and characterization. We will delve into the causality behind spectral patterns, establish self-validating experimental protocols, and provide a detailed interpretation of the expected spectral data, grounded in established principles and authoritative references.

Introduction: The Structural Significance of a Substituted Phenylimidazole

2-(4-(trifluoromethoxy)phenyl)-1H-imidazole belongs to a class of compounds that are of significant interest in pharmaceutical research. The imidazole core is a common motif in biologically active molecules, while the trifluoromethoxy (-OCF₃) group is frequently used as a bioisostere for other functional groups to enhance metabolic stability, lipophilicity, and binding affinity. Accurate and complete structural characterization is the bedrock of any chemical research, and NMR spectroscopy stands as the most powerful tool for the unambiguous determination of molecular structure in solution. This guide will explain the expected ¹H and ¹³C NMR spectra of the title compound, focusing on the influence of its unique structural features, such as the electron-withdrawing trifluoromethoxy group and the tautomerism of the imidazole ring.

Foundational Concepts: Molecular Structure and Annular Tautomerism

To interpret the NMR spectrum, we must first consider the molecule's structure and dynamic behavior in solution.

Diagram: Structure and Numbering Convention

Caption: Rapid proton exchange between N1 and N3 results in time-averaged NMR signals.

This rapid exchange has significant consequences for the NMR spectrum:

-

¹H NMR: The chemically distinct H4 and H5 protons become equivalent, appearing as a single signal.

-

¹³C NMR: The C4 and C5 carbons also become equivalent, resulting in one averaged signal instead of two. [1] The rate of this exchange can be influenced by factors such as solvent, temperature, and pH. In aprotic, non-hydrogen-bonding solvents, the exchange may be slower.

Experimental Protocol: A Self-Validating Approach

Acquiring high-quality, reproducible NMR data is paramount. The following protocol is designed as a self-validating system, incorporating 2D NMR experiments to ensure unambiguous signal assignment.

Step 1: Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. Its high polarity effectively dissolves the compound and, crucially, its ability to form hydrogen bonds slows down the N-H proton exchange, often allowing the N-H signal to be observed as a sharp peak. [2]Chloroform-d (CDCl₃) is another common option, though the N-H signal may be broader and its chemical shift more concentration-dependent. [3]2. Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent. This concentration is typically sufficient for both ¹H and ¹³C experiments without significant viscosity or aggregation issues.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

Step 2: Data Acquisition

These experiments should be performed on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A quantitative spectrum (longer relaxation delay) may be useful but is not essential for initial characterization.

-

DEPT-135: This experiment differentiates between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons are not observed.

-

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are spin-spin coupled (typically through 2-3 bonds), revealing ¹H-¹H connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (¹JCH).

-

HMBC (Heteronuclear Multiple Bond Correlation): This crucial 2D experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). It is the key to connecting different fragments of the molecule, such as the phenyl ring to the imidazole ring.

Diagram: Self-Validating NMR Workflow

Caption: A logical workflow for unambiguous structural elucidation using 1D and 2D NMR.

Spectral Interpretation and Analysis

The following is a detailed prediction and analysis of the ¹H and ¹³C NMR spectra based on established chemical shift theory and data from analogous structures.

¹H NMR Spectrum Analysis

The proton spectrum can be divided into three distinct regions: the phenyl ring protons, the imidazole ring protons, and the labile N-H proton.

-

Phenyl Ring Protons (H2'/H6' and H3'/H5'): The para-substituted phenyl ring will exhibit a classic AA'BB' spin system, which often appears as two distinct doublets.

-

Chemical Shift: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing through an inductive effect, but the oxygen atom can also donate electron density through resonance. [4]Overall, it de-shields the aromatic protons. Protons H3'/H5' (ortho to the -OCF₃ group) are expected to be further downfield than protons H2'/H6' (meta to the -OCF₃ group). Expected chemical shifts are in the range of 7.2 - 8.0 ppm . Data from similar structures like 4-(trifluoromethoxy)aniline support this region. [5][6] * Multiplicity: Both signals will appear as doublets due to coupling with their ortho neighbors (³J ≈ 8-9 Hz). [7]Fine splitting may be observed on the H3'/H5' signal due to long-range coupling with the fluorine atoms of the -OCF₃ group (⁴JHF). [8]

-

-

Imidazole Ring Protons (H4/H5 and potentially H2):

-

H4 and H5: Due to the rapid tautomerism discussed earlier, H4 and H5 are expected to be magnetically equivalent, appearing as a single, sharp singlet around 7.1-7.3 ppm . The spectrum of 2-phenylimidazole shows a singlet for these protons at ~7.1 ppm. [9][10] * H2: The H2 proton of an imidazole ring is typically found downfield due to the inductive effect of the two adjacent nitrogen atoms. However, in a 2-substituted imidazole, there is no H2 proton.

-

-

N-H Proton:

-

Chemical Shift: This proton's chemical shift is highly variable and depends on solvent, concentration, and temperature. In DMSO-d₆, it is expected to be a broad singlet in the range of 12.0 - 13.0 ppm due to strong hydrogen bonding with the solvent. [11]In CDCl₃, it may appear further upfield and be significantly broader. [3]

-

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C spectrum provides information on each unique carbon environment.

-

Phenyl Ring Carbons:

-

C4' (ipso-OCF₃): This carbon is directly attached to the electron-withdrawing -OCF₃ group and is expected to be downfield. It will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF ≈ 250-260 Hz). Its chemical shift will be around 148-150 ppm .

-

C1' (ipso-imidazole): The carbon attached to the imidazole ring will be a quaternary carbon, likely appearing around 128-132 ppm .

-

C2'/C6' and C3'/C5': These protonated carbons will appear in the typical aromatic region of 118-130 ppm . C3'/C5' may show minor quartet splitting due to two-bond coupling to the fluorine atoms (²JCF).

-

-OCF₃ Carbon: The carbon of the trifluoromethoxy group itself will be observed as a distinct quartet (¹JCF) around 120-122 ppm .

-

-

Imidazole Ring Carbons:

-

C2: This carbon is positioned between two nitrogen atoms, making it the most deshielded carbon of the imidazole ring. It is expected to appear as a quaternary signal around 145-148 ppm . [11] * C4/C5: Due to tautomerism, these two carbons are expected to give a single, averaged signal for the protonated carbons of the ring, typically in the range of 120-125 ppm . [1][12]This is a key diagnostic signal for a symmetric 2-substituted imidazole.

-

Summary of Expected NMR Data

The following tables summarize the predicted chemical shifts (δ) in ppm, multiplicities, and key coupling constants (J) for 2-(4-(trifluoromethoxy)phenyl)-1H-imidazole.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| NH -1 | 12.0 - 13.0 | br s | - | 1H |

| H-2'/H-6' | ~7.9 | d | ³JHH ≈ 8.5 Hz | 2H |

| H-3'/H-5' | ~7.4 | d | ³JHH ≈ 8.5 Hz | 2H |

| H-4/H-5 | ~7.2 | s | - | 2H |

d = doublet, s = singlet, br s = broad singlet

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Carbon Assignment | Predicted δ (ppm) | Multiplicity (¹⁹F coupling) | Key Coupling Constant (J, Hz) |

| C-2 | 145 - 148 | s | - |

| C-4' | 148 - 150 | q | ¹JCF ≈ 255 Hz |

| C-1' | 128 - 132 | s | - |

| C-2'/C-6' | ~128 | s | - |

| C-4/C-5 | 120 - 125 | s | - |

| O CF₃ | 120 - 122 | q | ¹JCF ≈ 256 Hz |

| C-3'/C-5' | ~121 | s (or narrow q) | ³JCF ≈ 1-2 Hz |

s = singlet, q = quartet

Conclusion

The NMR characterization of 2-(4-(trifluoromethoxy)phenyl)-1H-imidazole is defined by several key features: the AA'BB' pattern of the para-substituted phenyl ring, the chemical equivalence of the H4/H5 and C4/C5 positions due to annular tautomerism, and the distinct quartet signals arising from carbon-fluorine coupling in the trifluoromethoxy group. By employing a comprehensive suite of 1D and 2D NMR experiments, as outlined in this guide, researchers can achieve a robust and unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure with the highest degree of scientific integrity. This foundational characterization is an indispensable step in the development of novel pharmaceuticals and advanced materials.

References

-

Identifying the tautomer state of a substituted imidazole by ¹³C NMR spectroscopy. ResearchGate. Available at: [Link]

-

Marchetti, F., et al. Use of 13C−1H NMR Coupling Constants To Assess the Binding of Imidazole Ring Ligands to Metals. Inorganic Chemistry. Available at: [Link]

-

Claramunt, R. M., et al. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. Available at: [Link]

-

2-Phenylimidazole Spectra. SpectraBase. Available at: [Link]

-

Imidazole Chemical Shifts. SpectraBase. Available at: [Link]

-

Claramunt, R. M., et al. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO. Available at: [Link]

-

4-(Trifluoromethoxy)aniline. PubChem. Available at: [Link]

-

Calculated and experimental 13C chemical shifts of the imidazole and substituent parts. ResearchGate. Available at: [Link]

-

2-Phenylimidazole. PubChem. Available at: [Link]

-

1H NMR spectrum of imidazole in deuterated chloroform solution. ResearchGate. Available at: [Link]

-

13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry. Available at: [Link]

-

Solvent Effects on the NMR Chemical Shifts of Imidazolium-Based Ionic Liquids and Cellulose Therein. ResearchGate. Available at: [Link]

-

Solvent Effects on the H‐NMR Chemical Shifts of Imidazolium‐Based Ionic Liquids. ResearchGate. Available at: [Link]

-

Solvent Effects on the 1 H-NMR Chemical Shifts of Imidazolium-Based Ionic Liquids. Chemphyschem. Available at: [Link]

-

Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. UNN. Available at: [Link]

-

The Effect of Fluorine in 1H NMR. Reddit. Available at: [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC - NIH. Available at: [Link]

-

Coupling Constants. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. reddit.com [reddit.com]

- 5. 4-(Trifluoromethoxy)aniline(461-82-5) 1H NMR spectrum [chemicalbook.com]

- 6. 4-(Trifluoromethoxy)aniline | C7H6F3NO | CID 600848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Phenylimidazole(670-96-2) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-(4-(trifluoromethoxy)phenyl)-1H-imidazole

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2-(4-(trifluoromethoxy)phenyl)-1H-imidazole, a heterocyclic compound of interest in pharmaceutical and materials science research.[1][2] This document, intended for researchers, scientists, and drug development professionals, delves into the core principles and practical applications of mass spectrometry for the structural elucidation and quantification of this specific analyte. We will explore the nuances of experimental design, from sample preparation to the selection of ionization techniques and mass analyzers. A detailed examination of the compound's expected fragmentation patterns under collision-induced dissociation (CID) is presented, supported by theoretical mechanistic insights. The guide aims to equip the reader with the necessary expertise to develop and validate robust analytical methods for this and structurally related molecules.

Introduction: The Analytical Significance of 2-(4-(trifluoromethoxy)phenyl)-1H-imidazole

2-(4-(trifluoromethoxy)phenyl)-1H-imidazole belongs to the imidazole class of heterocyclic compounds, which are integral components in many biologically active molecules and pharmaceutical agents.[2][3] The presence of the trifluoromethoxy group significantly influences the compound's physicochemical properties, including its lipophilicity and metabolic stability, making its accurate characterization crucial in drug discovery and development. Mass spectrometry stands as a powerful and indispensable tool for this purpose, offering high sensitivity and specificity for molecular identification and quantification.[4][5] This guide will provide a detailed roadmap for the mass spectrometric analysis of this target molecule.

The molecular formula for 2-(4-(trifluoromethoxy)phenyl)-1H-imidazole is C10H7F3N2O, with a formula weight of 228.17 g/mol .[6]

Experimental Design and Methodology: A Step-by-Step Approach

The successful mass spectrometric analysis of any compound hinges on a well-designed experiment. This section outlines a validated protocol for 2-(4-(trifluoromethoxy)phenyl)-1H-imidazole, explaining the rationale behind each step.

Sample Preparation

Given the polar nature of the imidazole ring, 2-(4-(trifluoromethoxy)phenyl)-1H-imidazole is soluble in common organic solvents used for mass spectrometry.

Protocol:

-

Stock Solution Preparation: Accurately weigh a precise amount of the compound and dissolve it in a suitable solvent, such as methanol or acetonitrile, to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Working Solution Preparation: Perform serial dilutions of the stock solution with the initial mobile phase composition to be used in the liquid chromatography system to prepare working standards of desired concentrations.

Causality: Preparing samples in the initial mobile phase composition minimizes solvent-related peak distortion during chromatographic separation.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

For complex mixtures or when high sensitivity is required, coupling liquid chromatography with mass spectrometry is the preferred method.

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution Orbitrap instrument) is recommended.[5]

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is a suitable choice for retaining and separating this moderately polar compound.

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typically effective. The formic acid aids in the protonation of the analyte in the positive ion mode.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min for analytical scale columns.

-

Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

Ionization Technique: Electrospray Ionization (ESI)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like 2-(4-(trifluoromethoxy)phenyl)-1H-imidazole, as it typically produces intact protonated molecules [M+H]+.[4][7]

Rationale for ESI:

-

Suitability for Polar Molecules: ESI is highly effective for ionizing polar compounds, a characteristic imparted by the imidazole moiety.[4][7]

-

Soft Ionization: It minimizes in-source fragmentation, ensuring the molecular ion is the predominant species in the full scan spectrum, which is crucial for accurate molecular weight determination.[4]

Key ESI Parameters (Positive Ion Mode):

-

Capillary Voltage: Typically set between 3.5 and 4.5 kV.

-

Drying Gas (Nitrogen) Flow Rate and Temperature: Optimized to ensure efficient desolvation of the droplets without causing thermal degradation of the analyte.

-

Nebulizer Pressure: Adjusted to create a stable spray.

Mass Analysis: Full Scan and Tandem Mass Spectrometry (MS/MS)

Full Scan (MS1) Analysis: The initial step is to acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]+. For 2-(4-(trifluoromethoxy)phenyl)-1H-imidazole (C10H7F3N2O, monoisotopic mass ≈ 228.05), the expected m/z for the protonated molecule is approximately 229.06.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation: To confirm the structure and provide a fragmentation fingerprint, tandem mass spectrometry (MS/MS) is employed. This involves isolating the precursor ion ([M+H]+ at m/z 229.06) and subjecting it to collision-induced dissociation (CID).[8] The resulting fragment ions are then mass analyzed.

CID Parameters:

-

Collision Gas: Argon or nitrogen is commonly used.

-

Collision Energy: This is a critical parameter that needs to be optimized. A range of collision energies should be tested to obtain a rich fragmentation spectrum. Low-energy CID is typically sufficient for this type of molecule.[8]

Data Interpretation: Deciphering the Mass Spectrum

Expected Molecular Ion and Isotopic Pattern

The high-resolution mass spectrum should confirm the elemental composition of the precursor ion. The isotopic pattern, resulting from the natural abundance of isotopes (primarily 13C), should match the theoretical distribution for C10H8F3N2O+.

| Ion | Calculated m/z |

| [M+H]+ | 229.0634 |

| [M+1+H]+ | 230.0668 |

Table 1: Theoretical m/z values for the protonated molecule and its A+1 isotopologue.

Fragmentation Pathway Analysis

The fragmentation of protonated 2-(4-(trifluoromethoxy)phenyl)-1H-imidazole upon CID is expected to occur at the most labile bonds. The imidazole ring itself is relatively stable, but cleavages involving the phenyl-imidazole bond and fragmentation of the trifluoromethoxy group are anticipated.[9] Aromatic and heteroaromatic compounds are known to produce radical fragment ions under CID conditions.[10][11]

Proposed Fragmentation Scheme:

Caption: Proposed fragmentation pathway for protonated 2-(4-(trifluoromethoxy)phenyl)-1H-imidazole.

Key Expected Fragment Ions:

| Fragment Ion | Proposed Structure/Loss | m/z (approx.) |

| 202.05 | Loss of hydrogen cyanide (HCN) from the imidazole ring | 202 |

| 161.02 | Cleavage of the phenyl-imidazole bond, yielding the [C7H4F3O]+ fragment | 161 |

| 144.07 | Loss of the trifluoromethoxy radical (•OCF3) | 144 |

| 160.06 | Loss of the trifluoromethyl radical (•CF3) | 160 |

| 105.03 | Subsequent loss of CF2 from the m/z 161 fragment | 105 |

Table 2: Summary of predicted major fragment ions.

Mechanistic Insights:

-

Loss of HCN: A characteristic fragmentation of the imidazole ring involves the expulsion of a neutral hydrogen cyanide molecule.[9]

-

Phenyl-Imidazole Bond Cleavage: The single bond connecting the phenyl and imidazole rings is a likely site for fragmentation, leading to the formation of the charged phenyl-containing fragment.

-

Trifluoromethoxy Group Fragmentation: The C-O bond in the trifluoromethoxy group can cleave, leading to the loss of the •OCF3 radical. Alternatively, cleavage of the C-F bond can lead to the loss of a fluorine radical, though this is generally less common. The loss of the entire CF3 group is also a plausible fragmentation pathway.[12]

Visualization of the Analytical Workflow

The following diagram illustrates the complete workflow for the mass spectrometry analysis of 2-(4-(trifluoromethoxy)phenyl)-1H-imidazole.

Caption: Workflow for the LC-MS/MS analysis of 2-(4-(trifluoromethoxy)phenyl)-1H-imidazole.

Conclusion and Future Perspectives

This guide has provided a detailed, technically grounded framework for the mass spectrometry analysis of 2-(4-(trifluoromethoxy)phenyl)-1H-imidazole. By following the outlined experimental protocols and understanding the principles of ionization and fragmentation, researchers can confidently identify and characterize this molecule. The methodologies described herein are not only applicable to this specific compound but can also be adapted for the analysis of other structurally related imidazole derivatives. Future work could involve the use of advanced techniques such as ion mobility-mass spectrometry to further probe the gas-phase structure of the fragment ions, providing even deeper structural insights.

References

- ACS Publications. (n.d.). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry.

- National Institutes of Health. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry.

- Chromatography Online. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations.

- Oxford Academic. (n.d.). Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry.

- Royal Society of Chemistry. (2024). Modeling the relative response factor of small molecules in positive electrospray ionization.

- Wikipedia. (n.d.). Fragmentation (mass spectrometry).

- ResearchGate. (n.d.). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry.

- MDPI. (n.d.). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples.

- ResearchGate. (2022). Radical Fragment Ions in Collision-Induced Dissociation Mass Spectrometry.

- AxisPharm. (n.d.). Electrospray and APCI Mass Analysis.

- ScienceDirect. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry.

- ResearchGate. (n.d.). The mass spectra of imidazole and 1-methylimidazole.

- ScienceDirect. (n.d.). Radical fragment ions in collision-induced dissociation-based tandem mass spectrometry.

- SciSpace. (1996). The mass spectral fragmentation of some 2,3-dihydro-5-trifluoromethyl-7-( p-R -phenyl)-1,4-diazepines.

- Wikipedia. (n.d.). Collision-induced dissociation.

- PubChem. (n.d.). 2-[4-(trifluoromethoxy)phenyl]-1H-imidazole;iodide.

- ACS Publications. (2015). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation.

- Wikipedia. (n.d.). Imidazole.

- ResearchGate. (n.d.). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS.

- ChemicalBook. (n.d.). 2-(4-TRIFLUOROMETHOXY-PHENYL)-1H-IMIDAZOLE.

- Ossila. (n.d.). 1-[2-(Trifluoromethyl)phenyl]imidazole.

- National Institutes of Health. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.

Sources

- 1. ossila.com [ossila.com]

- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imidazole - Wikipedia [en.wikipedia.org]

- 4. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 5. An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples | MDPI [mdpi.com]

- 6. 885271-86-3 CAS MSDS (2-(4-TRIFLUOROMETHOXY-PHENYL)-1H-IMIDAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]

- 8. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Radical fragment ions in collision-induced dissociation-based tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Elucidation of Phenyl-Imidazole Scaffolds: A Case Study on 2-[4-(Trifluoromethoxy)phenyl]-1H-benzimidazole

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the methodologies and analyses involved in determining the crystal structure of pharmacologically relevant imidazole derivatives. Due to the absence of a publicly available crystal structure for 2-(4-(trifluoromethoxy)phenyl)-1H-imidazole, this document will focus on the closely related and structurally significant analogue, 2-[4-(Trifluoromethoxy)phenyl]-1H-benzimidazole . The principles and techniques detailed herein are directly applicable to the structural elucidation of the target compound and other similar small molecules.

The imidazole moiety is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] The introduction of fluorine-containing substituents, such as the trifluoromethoxy group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making these derivatives particularly attractive in drug discovery.[2] Understanding the precise three-dimensional arrangement of atoms within these molecules through single-crystal X-ray diffraction (SC-XRD) is paramount for rational drug design and structure-activity relationship (SAR) studies.[3][4]

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthesis of imidazole derivatives often involves the condensation of a dicarbonyl compound, an aldehyde, and an amine, or other related multi-component reactions.[5][6]

Proposed Synthesis of 2-(4-(trifluoromethoxy)phenyl)-1H-imidazole

A plausible synthetic route for 2-(4-(trifluoromethoxy)phenyl)-1H-imidazole could involve the reaction of 4-(trifluoromethoxy)benzaldehyde, glyoxal, and ammonia in a suitable solvent. This one-pot reaction is a common and efficient method for constructing the imidazole ring.

Experimental Protocol for the Synthesis and Crystallization of 2-[4-(Trifluoromethoxy)phenyl]-1H-benzimidazole

The following protocol is based on the reported synthesis of the benzimidazole analogue.[7]

Synthesis:

-

A mixture of 4-(trifluoromethoxy)benzaldehyde (1.90 g, 10 mmol) and o-phenylenediamine (1.08 g, 10 mmol) in benzene (20 mL) is refluxed for 6 hours on a water bath.

-

The reaction mixture is then cooled to room temperature.

-

The resulting solid precipitate is collected by filtration and dried.

-

Yield: 2.08 g (75%)

-

Melting Point: 503–508 K

-

Crystallization:

-

The crude product is dissolved in a minimal amount of ethyl acetate.

-

The solution is allowed to stand for slow evaporation at room temperature.

-

Pale yellow, diffraction-quality single crystals are obtained over a period of several days.

Justification of Experimental Choices:

-

Refluxing in Benzene: The use of reflux provides the necessary thermal energy to drive the condensation reaction to completion. Benzene is a suitable solvent for this reaction as it is relatively non-polar and allows for the azeotropic removal of water, a byproduct of the reaction, which helps to shift the equilibrium towards the product.

-

Slow Evaporation: This is a widely used and effective technique for growing high-quality single crystals. The gradual removal of the solvent allows the molecules to self-assemble into a highly ordered crystal lattice, which is essential for successful X-ray diffraction analysis.

Single-Crystal X-ray Diffraction (SC-XRD): Unveiling the Molecular Architecture

SC-XRD is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.[8]

Experimental Workflow for SC-XRD

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data and Structure Refinement for 2-[4-(Trifluoromethoxy)phenyl]-1H-benzimidazole

The following table summarizes the crystallographic data for the title compound's benzimidazole analogue.[7]

| Parameter | Value |

| Chemical Formula | C₁₄H₉F₃N₂O |

| Formula Weight | 278.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.476 (6) |

| b (Å) | 9.312 (4) |

| c (Å) | 9.835 (4) |

| β (°) | 108.192 (8) |

| Volume (ų) | 1259.5 (9) |

| Z | 4 |